N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine

5-HT4 serotonin receptor agonism Cardiac pharmacology Human atrial contractility

The compound N9-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine (CAS 896630-90-3), also designated MR33317, is a synthetic tetrahydroacridine derivative engineered for a dual synergistic mechanism: inhibition of acetylcholinesterase (AChE) and agonism at brain 5-HT4 serotonin receptors. This dual-action profile differentiates it from single-target AChE inhibitors like tacrine or donepezil, as MR33317 was specifically synthesized to address the cholinergic and serotonergic deficits implicated in Alzheimer's disease pathology.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
CAS No. 896630-90-3
Cat. No. B3165132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
CAS896630-90-3
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=C3CCCCC3=NC4=C2C=C(C=C4)N
InChIInChI=1S/C20H21N3O/c1-24-19-9-5-4-8-18(19)23-20-14-6-2-3-7-16(14)22-17-11-10-13(21)12-15(17)20/h4-5,8-12H,2-3,6-7,21H2,1H3,(H,22,23)
InChIKeyWUWOVCONCUEISL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility47.2 [ug/mL]

N9-(2-Methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine (MR33317): Baseline Identity and Dual-Action Pharmacological Profile


The compound N9-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine (CAS 896630-90-3), also designated MR33317, is a synthetic tetrahydroacridine derivative engineered for a dual synergistic mechanism: inhibition of acetylcholinesterase (AChE) and agonism at brain 5-HT4 serotonin receptors [1]. This dual-action profile differentiates it from single-target AChE inhibitors like tacrine or donepezil, as MR33317 was specifically synthesized to address the cholinergic and serotonergic deficits implicated in Alzheimer's disease pathology [1]. The compound belongs to the tetrahydroacridine class but bears a distinct 2-methoxyphenyl substituent at the N9 position, which is critical for its receptor interaction profile.

Why an Arbitrary Tetrahydroacridine Derivative Cannot Substitute for MR33317: The Functional Consequence of Structural Specificity


Generic substitution among tetrahydroacridine derivatives is not scientifically valid due to the exquisite structural dependence of MR33317's dual pharmacological activity. While many tetrahydroacridines inhibit AChE, the 2-methoxyphenyl substitution at the N9 position of MR33317 is responsible for conferring potent 5-HT4 receptor agonism, a property absent in the unsubstituted parent scaffold or analogs like tacrine [1]. Experimental evidence demonstrates that MR33317 activates human atrial 5-HT4 receptors starting at 10 nM, an effect that is completely absent in wild-type mouse hearts lacking the human receptor transgene, proving the functional consequence of its unique structure [1]. Interchanging MR33317 with a structurally similar but functionally uncharacterized analog would unpredictably disrupt the synergistic AChE/5-HT4 mechanism that defines its therapeutic rationale.

Quantitative Differential Evidence for N9-(2-Methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine (MR33317) Versus In-Class Comparators


Functional 5-HT4 Receptor Agonism in Human Atrial Tissue: MR33317 vs. Vehicle/WT Baseline

MR33317 demonstrates potent 5-HT4 receptor agonism in isolated human right atrial preparations (HAP). Under isometric conditions in paced (1 Hz) HAP in the presence of the PDE3 inhibitor cilostamide, MR33317 started to increase force of contraction at a concentration of 10 nM [1]. Crucially, MR33317 was inactive in wild-type (WT) mouse atrial preparations that lack the human 5-HT4 receptor transgene, but produced robust inotropic and chronotropic responses in 5-HT4-TG mice, confirming target-specific activity [1]. This functional human tissue activity is absent for classical AChE inhibitors like tacrine at equivalent concentrations, establishing a key differentiation point.

5-HT4 serotonin receptor agonism Cardiac pharmacology Human atrial contractility

Acetylcholinesterase Inhibitory Potency: MR33317 vs. Tacrine

MR33317 inhibits acetylcholinesterase with a reported IC50 of 41 nM . By comparison, the first-generation tetrahydroacridine drug tacrine is a less potent AChE inhibitor with a reported IC50 of approximately 125 nM (Ki ~125 nM) in comparable enzyme assays [1]. This indicates that MR33317 is approximately 3-fold more potent in inhibiting AChE than the prototypical class member tacrine, while additionally possessing 5-HT4 agonism, a mechanism entirely absent in tacrine.

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic hypothesis

Receptor-Dependent Selectivity: MR33317 Requires 5-HT4 Receptor Transgene for Cardiac Activity

The functional selectivity of MR33317 for the 5-HT4 receptor was demonstrated using transgenic mice with cardiac-confined overexpression of the human 5-HT4 serotonin receptor (5-HT4-TG). MR33317 (starting at 10 nM) increased force of contraction and beating rate in isolated atrial preparations from 5-HT4-TG mice but was completely inactive in wild-type mouse hearts [1]. This experiment proves that the cardiac effects of MR33317 are mediated specifically through the 5-HT4 receptor and not through off-target mechanisms, a selectivity demonstration that older tetrahydroacridine AChE inhibitors like tacrine cannot replicate.

5-HT4 receptor knockout/transgenic model Target engagement Selectivity proof

Pharmacological Antagonism of MR33317-Induced Inotropy in Human Atrium

The 5-HT4 receptor-dependent inotropic effect of MR33317 in human atrium was confirmed by pharmacological blockade. The increase in force of contraction induced by MR33317 in isolated human right atrial preparations was significantly attenuated by both 10 µM tropisetron and 10 µM GR125487, two structurally distinct 5-HT4 receptor antagonists [1]. This dual-antagonist reversal provides strong evidence that MR33317 acts as a 5-HT4 agonist in human cardiac tissue, a mechanism not shared by any other tetrahydroacridine AChE inhibitor.

5-HT4 receptor antagonism Human heart pharmacology GR125487 Tropisetron

Optimal Application Scenarios for N9-(2-Methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine (MR33317) Based on Verified Differentiated Evidence


Dual-Mechanism Alzheimer's Disease Research: Simultaneous AChE Inhibition and 5-HT4 Activation

MR33317 is uniquely suited for preclinical Alzheimer's disease studies requiring simultaneous enhancement of cholinergic transmission and serotonergic signaling. Its potent AChE inhibition (IC50 = 41 nM) combined with 5-HT4 receptor agonism (functional at 10 nM in human atrium) [1] provides a dual therapeutic approach not achievable with single-mechanism agents. Researchers investigating the synergistic effects of AChE inhibition and 5-HT4-mediated neurotrophic signaling should prioritize MR33317 over tacrine or donepezil, which lack 5-HT4 activity.

Cardiac 5-HT4 Receptor Pharmacology and Safety Assessment

The well-characterized 5-HT4 receptor agonism of MR33317 in human atrial tissue, confirmed by antagonist reversal [1], makes it an ideal tool compound for cardiac safety pharmacology studies. Investigators assessing the arrhythmogenic potential (e.g., atrial fibrillation risk) of dual AChE/5-HT4 agents can use MR33317 as a reference compound, leveraging the extensive functional data from isolated human atrial preparations and transgenic mouse models.

Development of 5-HT4 Receptor-Biased Tetrahydroacridine Libraries

For medicinal chemistry groups building structure-activity relationship (SAR) libraries around the tetrahydroacridine scaffold, MR33317 serves as a critical reference point for 5-HT4 receptor engagement. Its 2-methoxyphenyl substituent at the N9 position is essential for 5-HT4 activity [1], guiding the design of next-generation dual-action CNS agents. Procurement for SAR expansion is justified by the quantitative potency and selectivity data unavailable for most uncharacterized analogs.

Ex Vivo Human Tissue Assays for Translational Pharmacology

MR33317 is validated in isolated human right atrial preparations, demonstrating functional responses at nanomolar concentrations [1]. This human tissue validation makes it a valuable positive control for ex vivo pharmacology studies focused on 5-HT4 receptor function, particularly in translational research bridging rodent models and human cardiac physiology.

Quote Request

Request a Quote for N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.